Ranatuerin-3
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GFLDIINKLGKTFAGHMLDKIKCTIGTCPPSP |
Origin of Product |
United States |
Biosynthesis and Post Translational Modification Pathways of Ranatuerin 3
Enzymatic Processing and Maturation of Ranatuerin Precursors
The journey of Ranatuerin-3 begins with its synthesis as a larger precursor protein, a common strategy for producing bioactive peptides in amphibians. biologists.com This precursor, or prepropeptide, is encoded by a specific gene and has a multi-domain structure that ensures it is correctly processed and transported. mdpi.com The precursor typically consists of a signal peptide sequence at the N-terminus, followed by an acidic spacer region, and finally the C-terminal mature peptide domain which will become this compound. mdpi.com
The initial signal peptide acts as a molecular guide, directing the nascent polypeptide to the endoplasmic reticulum for further processing. Following this, enzymatic cleavage events are crucial for liberating the mature, active peptide. A key step in this maturation process is the proteolytic cleavage at a specific processing site that separates the acidic spacer from the mature peptide domain. mdpi.com In many ranid frog AMPs, this cleavage site is a highly conserved Lys-Arg (-KR-) di-basic motif. researchgate.net This site is recognized by proprotein convertase enzymes, which excise the mature peptide from its precursor. mdpi.com
After cleavage, the mature peptide undergoes further post-translational modifications (PTMs). These modifications are critical for the peptide's final structure, stability, and biological activity. mdpi.comthermofisher.com For ranatuerins, one of the most significant PTMs is the formation of an intramolecular disulfide bond between two cysteine residues located near the C-terminus. mdpi.com This bond creates a cyclic heptapeptide (B1575542) loop structure, often referred to as a "Rana box," which is a characteristic feature of many ranatuerin and other related ranid peptides. mdpi.comnih.govnih.gov This cyclic domain is vital for the peptide's antimicrobial function. nih.gov Other potential modifications, such as C-terminal amidation, may also occur to enhance peptide stability.
Table 1: Structural Domains of a Typical Ranatuerin Precursor This table illustrates the distinct regions of the precursor protein that are processed to form the mature Ranatuerin peptide.
| Domain | Function | Key Features |
|---|---|---|
| Signal Peptide | Directs the precursor to the secretory pathway. | Typically 22 amino acids; located at the N-terminus. mdpi.com |
| Acidic Spacer | Flanks the mature peptide sequence. | Contains acidic amino acid residues. mdpi.com |
| Processing Site | Site of enzymatic cleavage to release the mature peptide. | Often a dibasic Lys-Arg (-KR-) motif. mdpi.comresearchgate.net |
| Mature Peptide | The final, biologically active antimicrobial peptide. | Contains the "Rana box" cyclic domain; becomes this compound. mdpi.comnih.gov |
Role of Developmental Ontogeny in Ranatuerin Expression
The expression of antimicrobial peptides like this compound is not constant throughout an amphibian's life but is instead closely regulated and linked to its developmental stage, or ontogeny. nih.gov Studies on various frog species have revealed a distinct pattern of AMP production that correlates with the significant physiological changes occurring during metamorphosis. nih.govmdpi.com
In the early larval stages (premetamorphic tadpoles), the expression of AMPs is generally absent or undetectable. nih.gov For instance, research on Lithobates catesbeianus (the American bullfrog, a source of ranatuerins) showed that the mRNA for the AMP ranalexin (B141904) was not detected in premetamorphic tadpoles. nih.gov The synthesis of these defensive peptides is initiated at the onset of metamorphic climax, the period when the tadpole undergoes its most dramatic transformation into a juvenile frog. nih.gov The production of AMPs is localized within the developing cutaneous granular glands, which mature during this stage. biologists.comnih.gov
Even after metamorphosis is complete, a juvenile frog may not immediately possess its full adult arsenal (B13267) of AMPs. Evidence suggests that the complete and mature profile of skin peptides emerges gradually, sometimes taking up to 12 weeks post-metamorphosis to be fully established. biologists.com This developmental timeline indicates a trade-off, where species with a rapid development cycle may invest less in these defenses during their larval stage compared to species with longer larval periods. nih.gov
Table 2: Ranatuerin Expression Across Amphibian Life Stages This table summarizes the general findings on the presence of antimicrobial peptides during different developmental phases of ranid frogs.
| Developmental Stage | Granular Gland Development | Antimicrobial Peptide Expression |
|---|---|---|
| Early Larval (Tadpole) | Immature or undeveloped. | Generally absent or undetectable. nih.gov |
| Metamorphic Climax | Glands begin to develop and mature. | Expression is initiated; mRNA becomes detectable. nih.gov |
| Post-Metamorphosis (Juvenile) | Glands are fully developed. biologists.com | Peptide profile matures over several weeks. biologists.com |
| Adult | Fully mature and functional. | Complete and stable repertoire of peptides expressed. |
Mechanisms of Peptide Secretion from Amphibian Granular Glands
The mature this compound peptides are stored in specialized dermal structures called granular glands, which are also referred to as serous or poison glands. mdpi.com These glands function as reservoirs, holding large quantities of peptides in an inactive state within secretory granules. mdpi.comuc.pt The granular glands are distributed across the skin, often more densely on the dorsal side, and are enveloped by a layer of myoepithelial cells. researchgate.netuc.pt
The release of these peptides is not continuous but is an inducible defense mechanism, typically triggered by stress, injury, or a perceived threat from a predator or pathogen. nih.govbioscientifica.com The secretion process is controlled by the sympathetic nervous system. researchgate.net Upon stimulation, adrenergic neurotransmitters such as norepinephrine (B1679862) are released, which then bind to adrenergic receptors on the surface of the myoepithelial cells surrounding the glands. biologists.comresearchgate.net
This binding event triggers the contraction of the myoepithelial cells, which forcefully squeeze the granular gland. uc.pt The resulting pressure causes a massive and rapid discharge of the gland's contents—a mixture of various bioactive peptides including this compound—onto the skin's surface. nih.govuc.pt This holocrine-like secretion mechanism ensures that a high concentration of antimicrobial peptides is delivered directly to the site of potential infection or injury, forming a potent chemical shield. uc.pt
Chemical Synthesis and Rational Design of Ranatuerin 3 Analogs
Solid-Phase Peptide Synthesis Methodologies for Ranatuerin-3
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing this compound and its analogs. bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, typically a resin. bachem.com The entire process is carried out in a single reaction vessel, which simplifies purification as excess reagents and soluble by-products are easily removed by washing and filtration. bachem.com
The most common SPPS chemistry used for synthesizing peptides like this compound is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. researchgate.netpeptide.com In this approach, the N-terminus of the growing peptide chain is protected by the Fmoc group, which is base-labile. Each synthesis cycle involves the following key steps:
Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). peptide.comsigmaaldrich.com
Washing: The resin is thoroughly washed to remove the cleaved Fmoc group and excess piperidine. bachem.com
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain. bachem.com Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate). peptide.comsigmaaldrich.com
Final Cleavage and Deprotection: Once the entire peptide sequence is assembled, the peptide is cleaved from the resin support, and all side-chain protecting groups are simultaneously removed. This is typically achieved using a strong acid cocktail, often containing trifluoroacetic acid (TFA) along with scavengers to prevent side reactions. nih.gov
For ranatuerin peptides that contain a C-terminal disulfide bridge, forming the characteristic "Rana-box" domain, an additional oxidation step is required after cleavage and purification to form the cyclic structure. nih.govmdpi.com
Aggregation of the growing peptide chain can sometimes be a challenge during SPPS. sigmaaldrich.com To overcome this, specialized techniques and reagents may be employed, such as the use of pseudoproline dipeptides or structure-breaking amino acid derivatives that disrupt the formation of secondary structures that lead to aggregation. sigmaaldrich.com
Strategies for N-Terminal and C-Terminal Modifications
Modifications at the N-terminus and C-terminus of peptides can significantly influence their stability, conformation, and biological activity. frontiersin.org These modifications are often employed in the rational design of this compound analogs to enhance their therapeutic properties.
N-Terminal Modifications:
Other N-terminal modifications can include the addition of fatty acid chains (N-acylation ) or other chemical groups to alter the peptide's hydrophobicity and membrane-disrupting capabilities. wikipedia.org For instance, the addition of a myristoyl group (N-myristoylation ) can enhance the peptide's interaction with cell membranes. wikipedia.org
C-Terminal Modifications:
The C-terminus, the free carboxyl group at the end of the peptide chain, is also a key target for modification. A prevalent strategy is C-terminal amidation , where the C-terminal carboxylic acid is converted to a primary amide. nih.gov This modification is common in naturally occurring antimicrobial peptides and serves several purposes. It removes the negative charge of the carboxyl group, which can be beneficial for interacting with negatively charged bacterial membranes. nih.gov C-terminal amidation also increases the peptide's resistance to carboxypeptidases, thereby enhancing its stability. frontiersin.org Studies on ranatuerin-2 (B1576050) analogs have shown that C-terminal amidation can facilitate antimicrobial activity and stability. nih.govmdpi.com
Furthermore, the C-terminal "Rana-box" domain, a cyclic heptapeptide (B1575542) region formed by a disulfide bridge, is a defining feature of many ranatuerin peptides. nih.govresearchgate.net The integrity and composition of this cyclic structure are crucial for the biological activity of some ranatuerins. portlandpress.com However, research on ranatuerin-2 analogs has indicated that for some peptides, this disulfide bridge and the Rana-box are not essential for their antibacterial activity. nih.govresearchgate.net
Design of Truncated and Substituted this compound Analogs
The rational design of this compound analogs often involves truncation (shortening the peptide chain) and amino acid substitution to improve their activity, selectivity, and therapeutic index.
Truncated Analogs:
Truncation studies involve systematically removing amino acids from either the N-terminus or the C-terminus of the peptide. This approach helps to identify the minimal sequence required for biological activity and can lead to the development of shorter, more cost-effective peptide analogs. For example, in studies of other ranatuerin family members like ranatuerin-2Pb, truncated analogs have been synthesized to investigate their structure-activity relationships. nih.gov Some truncated versions retained or even showed enhanced antimicrobial activity, while others lost activity against specific microbes, highlighting the importance of certain sequence regions. nih.gov Deletion of the C-terminal cyclic heptapeptide region in some ranatuerin-1 (B1576056) analogs resulted in an inactive peptide, demonstrating the importance of this domain for its function. google.comgoogle.com
Substituted Analogs:
Charge Modification: Increasing the net positive charge of a peptide, often by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) (Lys) or arginine (Arg), can enhance its initial electrostatic attraction to negatively charged bacterial membranes. However, studies on ranatuerin-1 have shown that substituting lysine with arginine can sometimes decrease potency, indicating a delicate balance is required. google.comgoogle.com
Hydrophobicity and Amphipathicity Modification: The balance between hydrophobic and hydrophilic residues determines the peptide's ability to insert into and disrupt the lipid bilayer of bacterial membranes. Substitutions can be made to optimize this balance. For instance, replacing certain residues with alanine (B10760859) (Ala) or glycine (B1666218) (Gly) can have varied effects on potency. google.comgoogle.com In some cases, increasing the α-helical content through substitutions in the C-terminal region has led to increased activity against Gram-negative bacteria. google.comgoogle.com Conversely, substitutions that disrupt key structural motifs, like the central beta-sheet region in ranatuerin-1, can lead to a loss of antimicrobial activity. google.comgoogle.com
The design of substituted analogs is often guided by computational modeling and structural predictions to understand how specific changes will affect the peptide's three-dimensional conformation and its interaction with target membranes. mdpi.com
Table of Analogs and Their Reported Effects:
| Parent Peptide | Analog Type | Modification | Reported Effect | Reference |
| Ranatuerin-1 | Substitution | Cys19 and Cys25 replaced with Ser | Minor effect on potency | google.comgoogle.com |
| Ranatuerin-1 | Deletion | Deletion of the cyclic heptapeptide region | Inactive analog | google.comgoogle.com |
| Ranatuerin-1 | Substitution | Asn22 replaced with Ala | 8-fold increase in potency against E. coli | google.comgoogle.com |
| Ranatuerin-1 | Deletion | Deletion of residues 1-8 | Inactive analog | google.comgoogle.com |
| Ranatuerin-2Pb | Truncation | RPa (truncated analog) | Lost antimicrobial activity against several microbes | nih.gov |
| Ranatuerin-2Pb | Truncation | RPb (truncated analog) | Retained broad-spectrum antimicrobial activity | nih.gov |
| Ranatuerin-2-AW | Substitution | [Ser23,29]R2AW | Similar antibacterial activity to the natural peptide | nih.gov |
| Ranatuerin-2-AW | Truncation | R2AW(1-22) | Failed to have any activity against biofilm formation | nih.govmdpi.com |
| Ranatuerin-2-AW | Truncation & Amidation | R2AW(1-22)-NH2 | Displayed comparable antibiofilm activity to the parent peptide | mdpi.com |
| Ranatuerin-2PLx | Deletion | R2PLx-22 (Rana box deleted) | Notably reduced biological activities | portlandpress.com |
Structural Biology and Conformational Analysis of Ranatuerin 3
Spectroscopic Analysis of Secondary Structural Elements (e.g., Alpha-Helicity)
The secondary structure of ranatuerin peptides is predominantly characterized by a propensity to form α-helical structures, a feature that is highly dependent on the surrounding solvent environment. vulcanchem.com Spectroscopic methods, especially Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, have been instrumental in revealing these structural dynamics. nih.govnih.gov
Predictions based on primary amino acid sequences suggest that most ranatuerin peptides contain at least one, and often two, α-helical regions. google.comgoogle.com Experimental verification through CD spectroscopy confirms that in aqueous solutions, such as water or ammonium (B1175870) acetate (B1210297) buffer, ranatuerins typically exist in a disordered or random coil conformation. nih.govresearchgate.net However, upon introduction into a membrane-mimetic environment, such as a mixture of trifluoroethanol (TFE) and water or in the presence of lipid vesicles, they undergo a significant conformational transition to a predominantly α-helical structure. vulcanchem.comnih.govmdpi.com This is evidenced by the characteristic CD spectra showing strong negative bands near 208 and 222 nm. nih.gov
For example, studies on Ranatuerin-2Pb and its analogues show a dramatic increase in α-helical content when moving from an aqueous solution to a 50% TFE solution or in the presence of liposomes designed to mimic bacterial cell membranes. researchgate.netmdpi.com While specific percentages for Ranatuerin-3 are not published, the analysis of related peptides provides a strong inferential basis for its similar behavior.
NMR spectroscopy offers higher-resolution insights. For instance, the solution structure of Ranatuerin-2CSa, determined by proton NMR, revealed a lack of defined secondary structure in a simple aqueous solution. nih.gov In contrast, when dissolved in a TFE-water mixture, the peptide adopted a well-defined helix-turn-helix conformation. nih.gov Such detailed atomic-level information is crucial for understanding how these peptides interact with their targets.
Table 1: Estimated Secondary Structure Content of Representative Ranatuerin Peptides in Different Environments
This table illustrates the typical conformational changes observed in ranatuerin peptides, as determined by Circular Dichroism spectroscopy. Data is for Ranatuerin-2Pb, a closely related peptide, as specific data for this compound is not available.
| Peptide | Environment | α-Helix (%) | Other Structures (%) |
| Ranatuerin-2Pb | Aqueous Solution (H₂O) | Low/Negligible | High |
| Helical Propagating Solution (50% TFE/H₂O) | High | Low | |
| S. aureus Mimicking Liposomes (POPC/POPG) | High | Low | |
| E. coli Mimicking Liposomes (POPE/POPG) | Moderate-High | Moderate-Low | |
| Data derived from studies on Ranatuerin-2Pb. researchgate.netmdpi.com |
Investigation of Disulfide Bridge Formation and "Rana Box" Cyclization
A defining structural feature of many ranatuerin peptides, including those in the ranatuerin-2 (B1576050) family, is the presence of a C-terminal cyclic domain stabilized by an intramolecular disulfide bridge between two cysteine residues. google.commdpi.com This highly conserved cyclic heptapeptide (B1575542) or hexapeptide motif is commonly referred to as the "Rana box". nih.govmdpi.comresearchgate.net
The formation of this disulfide bond is a critical step in post-translational modification or chemical synthesis, often achieved through oxidation. nih.govmdpi.com The integrity of this "Rana box" is not merely structural but is fundamental to the peptide's biological potency. vulcanchem.com Research on Ranatuerin-2PLx demonstrated that removing the C-terminal "Rana box" led to a significant reduction in its α-helical content, as observed through CD spectroscopy, and a corresponding decrease in its biological activity. nih.gov
Conformational Dynamics in Membrane-Mimetic Environments
The biological activity of ranatuerins is intrinsically linked to their ability to change conformation upon encountering a microbial membrane. google.com The transition from a flexible, random coil in the aqueous bloodstream or extracellular matrix to a rigid, amphipathic α-helix at the lipid-water interface is a hallmark of this peptide family. vulcanchem.comnih.gov
Membrane-mimetic environments are used in vitro to study these conformational dynamics. TFE is widely used as a solvent to induce and stabilize α-helical structures by promoting intramolecular hydrogen bonds. nih.govresearchgate.net More sophisticated models involve the use of large unilamellar vesicles (LUVs) composed of phospholipids (B1166683) that mimic the charge and composition of bacterial membranes (e.g., mixtures of POPC, POPG, and DOPE). mdpi.com
Circular dichroism is the primary tool for observing these changes in real-time. Studies on various ranatuerin-2 peptides consistently show the induction of α-helicity in the presence of both TFE and these model membranes. nih.govmdpi.com For example, Ranatuerin-2Pb adopts a clear α-helical structure in the presence of LUVs mimicking both S. aureus and E. coli membranes. mdpi.com Interestingly, the degree of helicity can vary depending on the specific lipid composition of the target membrane. researchgate.netmdpi.com
High-resolution NMR studies, such as those performed on Ranatuerin-2CSa in a TFE/water mixture, provide an atomic-level picture of this induced structure, identifying a distinct helix-turn-helix motif that is absent in water alone. nih.gov This structural information is vital for understanding how the peptide inserts into and disrupts the bacterial membrane, which is believed to be its primary mechanism of action. google.comnih.gov
Table 2: Summary of Conformational States of Ranatuerin Peptides
This table summarizes the observed conformational states of ranatuerin peptides in different environments, based on spectroscopic analyses of ranatuerin family members.
| Environment | Dominant Conformation | Spectroscopic Evidence |
| Aqueous Solution | Random Coil / Unstructured | CD spectra lacking distinct α-helical signals; NMR shows no persistent secondary structure. nih.govnih.gov |
| Membrane-Mimetic Solvent (e.g., TFE) | α-Helix / Helix-Turn-Helix | Strong negative ellipticity at ~208 and 222 nm in CD spectra; NMR confirms defined helical segments. nih.govnih.gov |
| Lipid Vesicles (LUVs) | α-Helix | Induction of α-helical structure observed via CD spectroscopy. mdpi.com |
| This generalized behavior is based on studies of multiple ranatuerin peptides, such as Ranatuerin-2CSa and Ranatuerin-2Pb. |
Structure Activity Relationship Sar Investigations of Ranatuerin 3
Impact of Amino Acid Substitutions on Biological Potency
The substitution of specific amino acid residues within the ranatuerin sequence is a key strategy for modulating biological activity. nih.gov These targeted modifications can enhance properties like positive charge (cationicity) and hydrophobicity, which are critical for antimicrobial and anticancer functions. nih.govvulcanchem.com
Research on ranatuerin-2-AW (R2AW) demonstrated that replacing the two cysteine residues responsible for the C-terminal disulfide bridge with serine residues resulted in an analogue, [Ser23,29]R2AW, that showed antibacterial activity similar to the native peptide. mdpi.comnih.gov This suggests that for this peptide, the disulfide bond itself is not essential for its antibacterial effect. nih.gov
Further modifications aimed at enhancing cationicity and hydrophobicity have yielded significant improvements in potency. nih.gov For instance, an analogue of a truncated R2AW was created, named [Lys4,19, Leu20]R2AW(1-22)-NH₂, where acidic aspartic acid residues were replaced with cationic lysine (B10760008) residues, and a lysine on the hydrophobic face was replaced with leucine (B10760876). nih.gov This variant exhibited remarkably optimized antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 2 µM to 8 µM. nih.gov In contrast, substituting two alanine (B10760859) residues with the bulky hydrophobic amino acid tryptophan to create [Trp6,10]R2AW(1-22)-NH₂ led to a decrease in antimicrobial activity compared to the lysine- and leucine-substituted analogue. nih.gov
In a separate study on Ranatuerin-2PLx (R2PLx), substituting a lysine residue within the C-terminal cyclic loop to reduce the net positive charge resulted in the analogue S−24-R2PLx. nih.gov This single substitution markedly reduced the peptide's antimicrobial and anticancer activities, highlighting the importance of cationicity within the C-terminal domain for maintaining biological potency. nih.gov
Studies on ranatuerin-1 (B1576056) also explored various substitutions. google.comgoogle.com Replacing the native cysteine residues with serine and then making further substitutions showed varied effects. An [Ala22, Serl9,Ser25]Ranatuerin-1 analogue showed potent activity against E. coli, while a [Lys13,Serl9,Ser25]Ranatuerein-1 analogue was largely inactive. google.com
| Peptide/Analogue | Modification from Parent Peptide | Key Finding | Source |
|---|---|---|---|
| [Ser23,29]R2AW | Cys23→Ser, Cys29→Ser substitution in R2AW | Showed similar antibacterial activity to the natural peptide, implying the disulfide bridge is dispensable for this activity. | mdpi.comnih.gov |
| [Lys4,19, Leu20]R2AW(1-22)-NH₂ | Asp→Lys and Lys→Leu substitutions in a truncated R2AW analogue | Significantly optimized antibacterial and anticancer activities due to enhanced cationicity and hydrophobicity. | nih.gov |
| [Trp6,10]R2AW(1-22)-NH₂ | Ala→Trp substitutions in a truncated R2AW analogue | Decreased antimicrobial activity compared to the Lys/Leu substituted analogue. | nih.gov |
| S−24-R2PLx | Lys→Ser substitution in the C-terminal loop of R2PLx | Notably reduced antimicrobial and anticancer activities, indicating the importance of cationicity in the 'Rana box'. | nih.gov |
| [Ala22, Serl9,Ser25]Ranatuerin-1 | Multiple substitutions in a Ser-modified Ranatuerin-1 | Potent activity against E. coli (MIC = 1.5 µM). | google.com |
Effects of Peptide Truncation on Functional Activity
Truncation, or the removal of amino acid segments from a peptide, is a common technique to identify the minimal active sequence and to study the function of specific domains. vulcanchem.com In the ranatuerin family, truncation studies have often focused on the removal of the C-terminal cyclic "Rana box" domain. nih.govmdpi.com
In the study of R2AW, an analogue named R2AW(1-22) was synthesized by removing the C-terminal Rana box. mdpi.com This truncated version failed to show any activity against biofilm formation. mdpi.com However, when this truncated peptide was subsequently modified by C-terminal amidation to create R2AW(1-22)-NH₂, it displayed antibiofilm activity comparable to the full-length native peptide. mdpi.com This suggests that while the Rana box sequence itself may be dispensable for some activities, C-terminal amidation can preserve function in its absence. mdpi.comvulcanchem.com
Similarly, research on Ranatuerin-2PLx involved the creation of R2PLx-22, an analogue where the C-terminal 'rana box' was deleted. nih.govportlandpress.com The removal of this domain was found to significantly reduce both the antimicrobial and antiproliferative activities of the peptide. nih.gov Circular dichroism spectra analysis confirmed that deleting the Rana box markedly reduced the helical conformation of the peptide, indicating the domain's structural importance. portlandpress.com
Conversely, studies on Ranatuerin-2Pb from Rana pipiens showed different outcomes. nih.gov Two truncated analogues, RPa and RPb, were synthesized. RPa, a shorter fragment, lost antimicrobial activity against several microorganisms including Candida albicans and MRSA. nih.gov However, RPb, a 16-amino acid N-terminal segment, not only retained but in some cases broadened the spectrum of antimicrobial activity compared to the full-length Ranatuerin-2Pb, while also showing reduced toxicity. nih.govmdpi.com This demonstrates that for some ranatuerins, a truncated N-terminal fragment can be a potent antimicrobial agent on its own. nih.gov
| Peptide/Analogue | Modification | Impact on Activity | Source |
|---|---|---|---|
| Ranatuerin-2Pb | Full-length peptide | Active against S. aureus, E. coli, C. albicans, MRSA. Inactive against E. faecalis, P. aeruginosa. | nih.gov |
| RPa | Truncated analogue of Ranatuerin-2Pb | Lost activity against C. albicans, MRSA, E. faecalis, and P. aeruginosa. | nih.gov |
| RPb | 16-mer N-terminal truncated analogue of Ranatuerin-2Pb | Retained and broadened antimicrobial spectrum, exhibiting activity against all tested microorganisms. | nih.gov |
| R2PLx-22 | 'Rana box' deleted analogue of R2PLx | Notably reduced antimicrobial and antiproliferative activities. | nih.gov |
| R2AW(1-22) | 'Rana box' deleted analogue of R2AW | Lost antibiofilm activity. | mdpi.com |
| R2AW(1-22)-NH₂ | C-terminally amidated 'Rana box' deleted analogue of R2AW | Activity was restored to levels comparable with the full-length peptide. | mdpi.com |
Influence of Hydrophobicity and Cationicity on Bioactivity
An increase in cationicity generally enhances the peptide's ability to bind to the anionic surfaces of bacterial cells. nih.gov Simultaneously, an optimal level of hydrophobicity is required for the peptide to penetrate the hydrophobic core of the cell membrane. researchgate.net The interplay between these two factors is crucial; a well-balanced amphipathic structure, with distinct hydrophobic and hydrophilic faces, is a hallmark of many potent AMPs. nih.govresearchgate.net
A clear example of leveraging these properties is the design of the [Lys4,19, Leu20]R2AW(1-22)-NH₂ analogue. nih.gov By substituting acidic residues with lysine, the net positive charge was increased from +2 to +5. nih.gov This, combined with a strategic leucine substitution to fine-tune the hydrophobic face, resulted in a peptide with significantly enhanced antibacterial and anticancer activities. nih.govvulcanchem.com This demonstrates that a concurrent increase in both cationicity and hydrophobicity can lead to a dramatic improvement in biological potency. vulcanchem.com
However, the relationship is not always linear. Extremely high hydrophobicity can sometimes lead to increased toxicity toward host cells, such as red blood cells (hemolytic activity), as the peptide may interact more indiscriminately with mammalian cell membranes. frontiersin.org Therefore, peptide design often focuses on optimizing the therapeutic index by enhancing antimicrobial activity while minimizing toxicity. researchgate.net For ranatuerins, modifications that increase the net positive charge and hydrophobicity have been a successful strategy for improving their bioactivity profile. nih.govvulcanchem.com
| Peptide/Analogue | Net Charge | Hydrophobicity (H) | Key Finding on Bioactivity | Source |
|---|---|---|---|---|
| Ranatuerin-2Pb | +4 | 0.486 | Broad-spectrum antimicrobial activity. | mdpi.com |
| RPa (analogue of -2Pb) | +3 | 0.540 | Reduced antimicrobial spectrum compared to parent. | mdpi.com |
| RPb (analogue of -2Pb) | +3 | 0.613 | Broadened antimicrobial spectrum despite lower charge. | mdpi.com |
| R2AW(1-22)-NH₂ | +2 | 0.488 | Moderate antimicrobial and anticancer activity. | nih.gov |
| [Lys4,19, Leu20]R2AW(1-22)-NH₂ | +5 | 0.518 | Significantly enhanced antibacterial and anticancer activity. | nih.gov |
Role of the Conserved C-Terminal Cyclic Domain in Ranatuerin-3 Activity
In some cases, the Rana box appears to be indispensable for full biological potency. nih.gov For example, in Ranatuerin-2PLx, the deletion of this domain to create the analogue R2PLx-22 led to a significant decrease in both its antimicrobial and anticancer effects. nih.gov Further analysis showed that the removal of the Rana box also reduced the α-helical content of the peptide, suggesting the domain is crucial for maintaining the peptide's secondary structure. portlandpress.com
Conversely, other studies have found the Rana box and its disulfide bridge to be dispensable for certain biological activities, particularly antibacterial action. mdpi.comvulcanchem.com Research on R2AW showed that both a linear analogue with serine substitutions for the cysteines ([Ser23,29]R2AW) and a truncated analogue lacking the entire domain (R2AW(1-22)-NH₂) retained antibacterial and antibiofilm activity comparable to the native peptide. mdpi.comnih.gov This implies that for R2AW, the N-terminal α-helical domain is the primary driver of its antibacterial effect, and the C-terminal loop is not essential for this specific function. mdpi.com
The function of the Rana box is therefore not uniform across the entire ranatuerin family. mdpi.com Its importance appears to vary between different ranatuerin peptides, potentially influencing structural stability, target specificity, or specific biological activities like anticancer effects more than general antimicrobial potency in some instances. nih.govmdpi.com
Information regarding the chemical compound "this compound" is not available in the public domain.
Extensive research has yielded no specific scientific data or literature for a compound explicitly identified as "this compound." The search results consistently provide information on other members of the ranatuerin peptide family, such as Ranatuerin-1, Ranatuerin-2 (B1576050), and Ranatuerin-9, and their various isoforms (e.g., Ranatuerin-2PLx, Ranatuerin-2Pb).
The biological activities and mechanisms of action described in the available scientific literature are attributed to these other ranatuerin analogues. For instance, studies on Ranatuerin-2Pb detail its interaction with microbial cell membranes and its effects on biofilm formation. nih.govnih.govdntb.gov.ua Similarly, research on Ranatuerin-2PLx and Ranatuerin-9 describes their roles in inducing apoptosis and activating caspase-3 in cancer cells. nih.govnih.gov
However, no studies were found that specifically investigate or delineate the mechanistic insights for a peptide named "this compound." Therefore, it is not possible to provide an article focusing solely on the antimicrobial and anticancer action mechanisms of this specific compound as requested.
Mechanistic Insights into the Biological Activities of Ranatuerin 3
Anticancer Action Mechanisms
Selective Toxicity to Pathological Cells in In Vitro Models
Ranatuerin peptides, a family of antimicrobial peptides (AMPs) originally found in amphibians, have demonstrated a notable ability to selectively target and inhibit the growth of cancerous cells. nih.govmdpi.com This selective toxicity is a crucial aspect of their therapeutic potential, as it suggests they can differentiate between healthy and pathological cells.
Research on ranatuerin-2Pb has shown that it exhibits a nonspecific killing effect, impacting bacterial cells, cancer cells, and even red blood cells. mdpi.com This broad cytotoxic activity is thought to be due to its coherent helix-kink-helix structure, which may not be favorable for selectivity towards bacterial and mammalian cell membranes. mdpi.com However, modifications to the peptide structure, such as truncation, have been shown to enhance its antimicrobial spectrum while reducing its hemolytic effect. mdpi.com
Analogues of ranatuerin-2-AW have been designed to enhance its anticancer properties. One such analogue, [Lys4,19, Leu20]R2AW(1-22)-NH2, displayed broad-spectrum anticancer activity with IC50 values ranging from 3.671 µM to 12.04 µM. mdpi.com This peptide was particularly effective against the PC-3 prostate cancer cell line. mdpi.com The killing effect on these cancer cells was dose-dependent and rapid, with significant membrane damage observed within 6 hours of exposure. mdpi.com
The selective toxicity of these peptides towards cancer cells may be partly explained by the differences in the composition of cancer cell membranes, such as the presence of certain glycosylation patterns. nih.gov This allows the peptides to be promising candidates for anticancer drug development, potentially overcoming multidrug resistance in cancer cells. nih.gov
Table 1: In Vitro Antiproliferative Activity of Ranatuerin Analogues
| Peptide | Cancer Cell Line | IC50 (µM) |
| Ranatuerin-2PLx | H157 | 5.90 |
| Ranatuerin-2PLx | MBD-MB-435s | 15.44 |
| Ranatuerin-2PLx | PC-3 | 5.79 |
| Ranatuerin-2PLx | U251-MG | 16.14 |
| Ranatuerin-2PLx | MCF-7 | 20.19 |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | PC-3 | 3.671 |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | H838 | Not Specified |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | U251MG | Not Specified |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | MCF-7 | Not Specified |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | HCT 116 | Not Specified |
| Data sourced from multiple studies. nih.govmdpi.com |
Insulinotropic Activity and Associated Molecular Mechanisms
In addition to their anticancer properties, certain ranatuerin peptides have been identified as potent insulin-releasing agents. researchgate.netnih.gov This has opened up avenues for their potential use in the management of type 2 diabetes.
Stimulation of Insulin (B600854) Release from Clonal Beta-Cell Lines
Studies using the rat BRIN-BD11 clonal β-cell line have been instrumental in demonstrating the insulinotropic activity of ranatuerin peptides. researchgate.netnih.gov For instance, ranatuerin-2CBd was found to be a potent stimulator of insulin release. researchgate.netnih.gov At a concentration of 30nM, it produced a significant increase in insulin secretion, and this effect was dose-dependent, reaching a maximum response at 3μM. researchgate.netnih.gov Crucially, this stimulation of insulin release occurred without compromising the integrity of the plasma membrane, as indicated by the lack of lactate (B86563) dehydrogenase (LDH) release. researchgate.netnih.gov This suggests a specific signaling mechanism rather than a cytotoxic effect.
Other amphibian peptides, such as ocellatin-3N and its analogues, have also been shown to stimulate insulin release from BRIN-BD11 cells at nanomolar concentrations, further highlighting the potential of this class of peptides in diabetes research. uniroma1.it
Table 2: Insulin-Releasing Activity of Ranatuerin-2CBd in BRIN-BD11 Cells
| Concentration | Insulin Release (% of Basal Rate) |
| 30 nM | 119% (P<0.01) |
| 3 µM | 236% (P<0.001) |
| Data from peptidomic analysis of bullfrog skin secretions. researchgate.netnih.gov |
Involvement of G-Protein Sensitive Pathways in Insulin Secretion
The molecular mechanisms underlying the insulinotropic effects of these peptides are thought to involve G-protein sensitive pathways. researchgate.net The proposed mechanism for the antidiabetic effect of these peptides includes the involvement of both cyclic AMP-protein kinase A (PKA) and C-dependent (PKC) G-protein sensitive pathways. researchgate.netmdpi.com
The activation of G protein-coupled receptors (GPCRs) on pancreatic β-cells is a key step in modulating insulin secretion. nih.govgenome.jp Peptide hormones like glucagon-like peptide 1 (GLP-1) increase intracellular cAMP levels, which in turn potentiates insulin secretion through the combined action of PKA and Epac2. genome.jp Acetylcholine, a neurotransmitter, activates Gq-coupled receptors, leading to the activation of phospholipase C (PLC) and subsequent stimulation of exocytosis via PKC activation. genome.jp
While the precise receptors for ranatuerin peptides on β-cells have not been fully elucidated, the involvement of G-protein signaling is a strong possibility. The ability of these peptides to stimulate insulin release without causing cell damage points towards a receptor-mediated mechanism. Further research is needed to fully uncover the specific signaling cascades activated by ranatuerin-3 and its analogues in pancreatic β-cells.
Biological Efficacy of Ranatuerin 3 in Preclinical Models
In Vitro Antimicrobial Spectrum and Potency against Diverse Microorganisms
Ranatuerin-3, a member of the ranatuerin family of antimicrobial peptides, has demonstrated a notable breadth of activity against a variety of microorganisms in laboratory settings. These peptides are a crucial component of the innate immune system of many amphibian species, offering protection against a wide array of pathogens. google.com
Initial studies on ranatuerin peptides, including this compound, revealed their capacity to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. google.com For instance, Ranatuerin-1 (B1576056), a closely related peptide, was found to be active against Escherichia coli, Staphylococcus aureus, and Candida albicans. google.com The antimicrobial efficacy of these peptides is often quantified by their minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
The ranatuerin-2 (B1576050) family, to which this compound is structurally related, generally exhibits broad-spectrum antibacterial activity with low hemolytic activity. nih.gov For example, Ranatuerin-2CSa shows potent growth inhibitory activity against Escherichia coli with a MIC of 5 µM and Staphylococcus aureus with a MIC of 10 µM. nih.gov Another peptide, Ranatuerin-2Pb, demonstrated strong antimicrobial activity against S. aureus, E. coli, C. albicans, and methicillin-resistant S. aureus (MRSA). mdpi.com A novel peptide from this family, Rana-2PN, exhibited a broad spectrum of antimicrobial activity with MIC values ranging from 12.5 to 100 μM against all tested strains. nih.gov
The structural features of ranatuerin peptides, such as the conserved "Rana box" domain, a cysteine-bridged segment at the C-terminus, are considered important for their biological activity. nih.gov Alterations to this region have been shown to impact the antimicrobial and antiproliferative capabilities of these peptides. nih.gov The mechanism of action is believed to involve the disruption of the microbial cell membrane. google.com
Below is a table summarizing the in vitro antimicrobial activity of various ranatuerin peptides against different microorganisms.
| Peptide | Microorganism | MIC (µM) | Reference |
| Ranatuerin-1 | Escherichia coli | 50 | google.com |
| Staphylococcus aureus | 70 | google.com | |
| Ranatuerin-2CSa | Escherichia coli | 5 | nih.gov |
| Staphylococcus aureus | 10 | nih.gov | |
| Ranatuerin-2Pb | Staphylococcus aureus | 8 | nih.gov |
| Escherichia coli | 8 | nih.gov | |
| Candida albicans | 8 | nih.gov | |
| MRSA | 16 | nih.gov | |
| Rana-2PN | Various bacteria | 12.5 - 100 | nih.gov |
In Vitro Antiproliferative Activity against Various Cancer Cell Lines
In addition to their antimicrobial properties, ranatuerin peptides have been investigated for their potential to inhibit the growth of cancer cells. Several members of the ranatuerin family have demonstrated cytotoxic effects against a range of human cancer cell lines in vitro. nih.govmdpi.comfrontiersin.org
Ranatuerin-2PLx, for instance, exhibited a dose-dependent inhibitory effect on the proliferation of five different human cancer cell lines, with IC50 values (the concentration required to inhibit the growth of 50% of cells) ranging from 5.79 to 20.19 µM. nih.gov This peptide showed a particularly potent effect on the prostate cancer cell line, PC-3. nih.govresearchgate.net Further studies indicated that Ranatuerin-2PLx induces apoptosis, or programmed cell death, in these cancer cells, as evidenced by the activation of caspase-3. nih.govmdpi.com
Similarly, a designed analogue of Ranatuerin-2AW, [Lys4,19, Leu20]R2AW(1-22)-NH2, displayed broad-spectrum anticancer activity with IC50 values between 3.671 µM and 12.04 µM across five human cancer cell lines. mdpi.com The most pronounced antiproliferative activity for this analogue was observed against the PC-3 prostate cancer cells. mdpi.com The killing effect of this peptide on cancer cells was shown to be dose-dependent and reached its maximum within 6 hours. mdpi.com
The antiproliferative activity of these peptides is often more potent than their antimicrobial activity, and they tend to be selective towards cancer cells over normal cells. nih.gov For example, the IC50 of Ranatuerin-2PLx against cancer cells was at least four times lower than against normal human microvascular endothelial cells (HMEC-1). nih.gov
The following table summarizes the in vitro antiproliferative activity of ranatuerin peptides against various cancer cell lines.
| Peptide | Cancer Cell Line | IC50 (µM) | Reference |
| Ranatuerin-2PLx | H157 (Non-small-cell lung) | ~10 | nih.gov |
| PC-3 (Prostate) | 5.79 | nih.gov | |
| U251MG (Glioblastoma) | ~15 | nih.gov | |
| MCF-7 (Breast) | ~20 | nih.gov | |
| HCT116 (Colorectal) | ~18 | nih.gov | |
| [Lys4,19, Leu20]R2AW(1-22)-NH2 | PC-3 (Prostate) | 3.671 | mdpi.com |
| H838 (Non-small-cell lung) | ~8 | mdpi.com | |
| U251MG (Glioblastoma) | ~12 | mdpi.com | |
| MCF-7 (Breast) | ~10 | mdpi.com | |
| HCT116 (Colorectal) | ~7 | mdpi.com |
In Vivo Efficacy in Animal Models of Infection (e.g., Waxworm Models)
The preclinical evaluation of ranatuerin peptides has extended to in vivo models of infection, with the Galleria mellonella (waxworm) larvae model being a commonly used system. mdpi.commdpi.comresearchgate.net This model offers a practical and ethical alternative to vertebrate models for preliminary assessments of antimicrobial efficacy. plos.org
A study involving an optimized analogue of Ranatuerin-2AW, [Lys4,19, Leu20]R2AW(1-22)-NH2, demonstrated its potential in vivo efficacy in a methicillin-resistant Staphylococcus aureus (MRSA)-infected waxworm model. mdpi.comnih.gov Treatment with this peptide significantly reduced the mortality of the MRSA-infected larvae. mdpi.com Specifically, a notable survival rate was observed in the infected larvae over a five-day period following treatment. mdpi.com
Another study investigated the in vivo anti-S. aureus effect of a truncated analogue of Ranatuerin-2Pb, designated as RPb, using the waxworm model. mdpi.com The results showed that RPb significantly decreased the mortality of S. aureus-infected waxworms. mdpi.com The survival rate of the waxworms treated with RPb was considerably higher than that of the untreated infected group. mdpi.com
Advanced Analytical Methodologies in Ranatuerin 3 Research
Mass Spectrometry-Based Peptidomics for Identification and Quantification
Peptidomics, the comprehensive study of peptides in a biological sample, is a cornerstone of ranatuerin-3 research. This approach, heavily reliant on mass spectrometry (MS), allows for the identification and quantification of this compound directly from the complex mixture of amphibian skin secretions. oup.com
The process typically begins with the collection of skin secretions, which contain a diverse array of antimicrobial peptides (AMPs). nih.gov Using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, researchers can rapidly determine the molecular masses of the peptides present in the secretion. oup.comnih.gov This technique provides a "peptide fingerprint" of the sample, and specific masses can be tentatively assigned to known peptides. For instance, a peptide with a molecular mass of 3414.8 Da has been identified as Ranatuerin-2CBc, also known as this compound. oup.com
For definitive identification and primary structure elucidation, tandem mass spectrometry (MS/MS) is employed. nih.govnih.govresearchgate.net Techniques such as Electrospray Ionization (ESI) coupled with an ion-trap mass spectrometer can be used to fragment the peptide. nih.gov The resulting fragmentation pattern, showing characteristic b and y ions, allows for the precise determination of the amino acid sequence. nih.gov This detailed sequencing is crucial for confirming the identity of this compound and distinguishing it from other closely related ranatuerin family members.
Table 1: Mass Spectrometry Techniques in Ranatuerin Research
| Technique | Application in this compound Research | Key Findings | Citations |
|---|---|---|---|
| MALDI-TOF MS | Rapidly determines the molecular masses of peptides in crude skin secretions. | Identification of Ranatuerin-2CBc (this compound) with a molecular mass of 3414.8 Da. oup.com | oup.comnih.govcarlosdavidson.org |
| ESI-MS | Used in conjunction with liquid chromatography to analyze peptide fractions. | Confirms molecular mass and provides charge state information for sequencing. nih.gov | nih.gov |
| Tandem MS (MS/MS) | Fragments peptides to determine their amino acid sequence. | Elucidates the primary structure of ranatuerins, confirming their identity. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purification and analysis of this compound from its natural source. nih.gov Given the complexity of amphibian skin secretions, which contain dozens of different peptides, HPLC is used to separate these components, allowing for the isolation of individual peptides in a highly pure form. nih.govresearchgate.net
The most common mode used for peptide separation is Reverse-Phase HPLC (RP-HPLC). nih.gov In this technique, the crude secretion is passed through a column (e.g., a C5 or C18 column) containing a nonpolar stationary phase. nih.govmdpi.com A mobile phase with an increasing gradient of an organic solvent, such as acetonitrile (B52724), is used to elute the peptides. nih.govmdpi.com Peptides are separated based on their hydrophobicity; more hydrophobic peptides are retained on the column longer.
The eluent is monitored by a UV detector, typically at 214 nm, revealing a chromatogram with multiple peaks, each representing one or more separated components. nih.govmdpi.com Fractions corresponding to these peaks are collected and subsequently analyzed by mass spectrometry to determine the molecular mass and identity of the eluted peptide. researchgate.netikiam.edu.ec This combination of HPLC and MS is a powerful strategy for isolating pure this compound for further structural and functional studies. nih.govresearchgate.net
Circular Dichroism (CD) Spectroscopy for Secondary Structure Determination
Understanding the three-dimensional structure of this compound is key to deciphering its mechanism of action. Circular Dichroism (CD) spectroscopy is a widely used technique to determine the secondary structure of peptides in solution. nih.govnih.gov This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, such as a peptide. The resulting CD spectrum provides information about the peptide's secondary structural elements, like α-helices, β-sheets, and random coils. elte.hu
For ranatuerins and other antimicrobial peptides, CD analysis is often performed in different solvent environments to mimic both aqueous and membrane-like conditions. nih.govnih.gov In an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate), many ranatuerin peptides exhibit a CD spectrum characteristic of a random coil structure. nih.govnih.gov However, when placed in a membrane-mimetic solvent, such as 50% trifluoroethanol (TFE), the peptides undergo a conformational change. nih.govnih.gov The spectrum typically shifts to show distinct negative peaks around 208 nm and 222 nm, which is the hallmark of an α-helical structure. nih.gov This induced helicity in a hydrophobic environment suggests that the peptide forms its active α-helical conformation upon interaction with the microbial cell membrane. nih.govnih.gov
Table 2: Secondary Structure Analysis of Ranatuerin Peptides by CD Spectroscopy
| Peptide | Solvent Condition | Observed Secondary Structure | Estimated α-Helicity (%) | Citations |
|---|---|---|---|---|
| Ranatuerin-2PLx | Aqueous Buffer | Random Coil | Not reported | nih.gov |
| Ranatuerin-2PLx | 50% TFE | α-Helix | ~40-50% | nih.gov |
| Ranatuerin-2Pb | Aqueous Buffer | Random Coil | Eliminated | nih.gov |
Molecular Biology Techniques for Genetic Studies (e.g., Northern Blot, In Situ Hybridization)
Molecular biology techniques are fundamental to understanding the genetic basis of this compound production. These methods allow researchers to isolate the gene encoding the peptide, study its expression, and explore its evolutionary relationships with other peptides.
"Shotgun" cloning and Rapid Amplification of cDNA Ends (RACE) are common strategies used to identify and sequence the cDNA that encodes the ranatuerin precursor. nih.govgoogle.com This involves designing degenerate primers based on highly conserved regions of related peptide cDNAs to amplify the target sequence from a skin secretion-derived cDNA library. nih.govnih.gov Sequencing these cloned cDNAs reveals the full precursor structure, which typically includes a signal peptide, an acidic spacer region, and the mature peptide sequence. nih.govresearchgate.net Gene mapping has shown that ranatuerin genes can vary in size and exon number, with evidence of alternative splicing creating diversity in the final peptide products. researchgate.net
To study gene expression, Northern blot analysis is employed. oup.comresearchgate.net This technique is used to detect and quantify specific mRNA molecules in a sample of total RNA extracted from different tissues or developmental stages. kvmwai.edu.inthermofisher.com For example, Northern blot analysis has been used to show that the expression of antimicrobial peptide mRNA, including ranatuerins, may not be detectable in early tadpole stages but is present in metamorphosing tadpoles and adults. oup.com
In situ hybridization is another powerful technique that localizes the expression of specific mRNA to particular cells or tissues. researchgate.net By using a labeled probe that is complementary to the ranatuerin mRNA, researchers can visualize exactly where the peptide's gene is being transcribed, confirming that production is localized to the cutaneous granular glands in the frog's skin. oup.com
Table 3: Genetic Analysis of Ranatuerin Peptides
| Technique | Purpose | Key Findings | Citations |
|---|---|---|---|
| cDNA Cloning (RACE) | To determine the nucleotide and precursor protein sequence. | Revealed the full ranatuerin precursor structure, including signal and spacer peptides. nih.gov | nih.govnih.govgoogle.com |
| Northern Blot | To detect and quantify specific mRNA levels in tissues. | Showed differential expression of AMPs during tadpole development. oup.com | oup.comresearchgate.netkvmwai.edu.in |
| In Situ Hybridization | To localize mRNA expression within tissues. | Confirmed that AMP production occurs in cutaneous granular glands. oup.com | oup.comresearchgate.net |
Compound Reference Table
Computational Chemistry and Bioinformatics Applications in Ranatuerin 3 Research
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules. For peptides like Ranatuerin-3, MD simulations provide critical insights into their conformational dynamics, secondary structure formation, and behavior in different environments, such as in aqueous solution versus in the presence of a bacterial membrane.
Detailed conformational analysis of the broad-spectrum antibacterial peptide, Ranatuerin-2CSa, has been performed using MD simulations. researchgate.netnih.gov These studies are instrumental in understanding how ranatuerins adopt specific three-dimensional shapes, which are essential for their antimicrobial function. Research on Ranatuerin-2CSa, for instance, identified a full-length helix-turn-helix motif, a structural feature crucial for its interaction with and disruption of microbial membranes. nih.govebi.ac.uk The simulations show that these peptides are often unstructured in water but fold into amphipathic α-helical structures upon encountering a membrane-mimicking environment. researchgate.netbiorxiv.org This induced folding is a hallmark of many AMPs and is a prerequisite for their membranolytic activity. researchgate.net The amphipathic nature, with distinct hydrophobic and hydrophilic faces, allows the peptide to insert into the lipid bilayer of bacterial membranes. vulcanchem.com
MD simulations can model these environmental transitions at an atomistic level, revealing how the peptide orients itself relative to the membrane surface. For example, simulations of palustrin-Ca, a related frog skin peptide, in the presence of sodium dodecyl sulphate (SDS) micelles (a bacterial membrane mimic) showed that the peptide maintains its α-helical conformation while positioning itself parallel to the micelle surface to maximize favorable hydrophobic and electrostatic contacts. biorxiv.org This approach allows researchers to visualize the conformational changes that are key to the peptide's function, providing a dynamic picture that complements static experimental data from techniques like NMR spectroscopy. researchgate.netbiorxiv.org
Table 1: Structural Features of Selected Ranatuerin Peptides
| Peptide Name | Sequence | Secondary Structure Prediction | Key Conformational Features |
| Ranatuerin-1 (B1576056) | - | α-helix, β-sheet, β-turn | The β-sheet structure is considered key to its antibacterial activity. mdpi.com |
| Ranatuerin-2CSa | GLLKNLVGIVAGVAKGVAKGLAKGLAEHF-NH2 | Helix-turn-helix | Adopts a full-length helix-turn-helix motif crucial for membrane interaction. nih.govebi.ac.uk |
| Ranatuerin-2-AW | GFMDTAKNVAKNVAATLLDKLKCKITGGC | α-helix, Random coil | Contains a C-terminal cyclic "Rana box" domain. mdpi.com |
| Ranatuerin-9 | FLFPLITSFLSKVL | α-helix (propensity) | Amphipathic nature facilitates interaction with lipid bilayers. vulcanchem.com |
Note: Data compiled from multiple sources. nih.govebi.ac.ukvulcanchem.commdpi.commdpi.com Secondary structure can vary based on the environment.
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies can be employed to predict how the peptide interacts with its primary target: the microbial cell membrane. Furthermore, it can be used to investigate potential interactions with other biological macromolecules, such as viral proteins or intracellular targets like DNA. nih.govfrontiersin.org
Although specific docking studies involving this compound are scarce, research on other AMPs provides clear examples of this method's utility. A study investigating various AMPs, including Ranatuerin-6, used molecular docking to predict their binding potential against viral targets from the Varicella Zoster Virus (VZV). rdd.edu.iq In this study, the binding energy (E-value) of Ranatuerin-6 with the VZV protease was calculated to predict its inhibitory potential. rdd.edu.iq Such studies are crucial for screening peptides for novel antiviral applications.
The primary mechanism of action for most ranatuerins involves direct interaction with and disruption of the bacterial cell membrane. vulcanchem.comgoogle.com Molecular docking can simulate the initial binding of the peptide to components of the bacterial membrane, such as lipopolysaccharide (LPS) in Gram-negative bacteria or lipoteichoic acid (LTA) in Gram-positive bacteria. These simulations help identify the key amino acid residues involved in the binding and the electrostatic and hydrophobic forces that drive the interaction. By predicting the binding affinity and mode, docking can help explain the selectivity of peptides for microbial membranes over host cells. frontiersin.org
Table 2: Example of Molecular Docking Results for Ranatuerin-6
| Peptide | Target Protein (PDB ID) | Predicted Binding Energy (E-value, Kcal/mol) |
| Ranatuerin-6 | VZV Protease (1VZV) | -537.43 |
Data from a comparative docking study of multiple antimicrobial peptides against Varicella Zoster Virus targets. rdd.edu.iq
Chemoinformatics and Machine Learning for Peptide Design and Optimization
Chemoinformatics and machine learning have become indispensable tools in modern drug discovery, enabling the rational design and optimization of therapeutic molecules, including AMPs. sci-hub.se These computational approaches use algorithms to analyze large datasets of peptide sequences and their associated biological activities to identify patterns that correlate structure with function. This knowledge is then used to design novel peptides with improved properties, such as enhanced potency, higher selectivity, and greater stability. mdpi.comeurekaselect.com
The principles of chemoinformatics are evident in the progressive design of analogues of Ranatuerin-2 (B1576050) peptides. mdpi.com In one study, a novel peptide, Ranatuerin-2-AW, was systematically modified to investigate its structure-activity relationship and optimize its bioactivity. mdpi.com Guided by principles of peptide chemistry—such as modifying net charge and hydrophobicity—researchers designed a series of analogues. mdpi.commdpi.com For instance, substituting specific residues to increase cationicity and hydrophobicity resulted in an analogue, [Lys4,19, Leu20]R2AW(1-22)-NH2, with significantly enhanced antibacterial and anticancer activities. mdpi.commdpi.com
Machine learning models can accelerate this process by predicting the activity of virtual peptide libraries before they are synthesized, saving considerable time and resources. mdpi.comresearchgate.net While direct application of machine learning to design a this compound analogue has not been reported, the general workflow is well-established. A typical approach involves:
Creating a dataset of known AMPs with their sequences and measured activities.
Using machine learning algorithms (e.g., support vector machines, neural networks) to train a model that can predict the antimicrobial potency or toxicity of a given peptide sequence. mdpi.com
Generating a vast in silico library of this compound variants through mutations.
Using the trained model to screen this library and identify the most promising candidates for chemical synthesis and experimental validation.
These computational strategies represent a powerful approach to navigate the vast sequence space of peptides to discover new and improved therapeutic agents based on the Ranatuerin scaffold. sci-hub.se
Theoretical Investigations of Peptide Aggregation and Stability
Studies on AMPs related to ranatuerins have shown that the peptides' amphipathic structure promotes self-association, either in aqueous solution or upon binding to bacterial membranes. researchgate.net MD simulations can reveal the atomistic details of these aggregation processes. For instance, simulations of the peptide flexampin, which was designed from a Ranatuerin-2 template, showed that it can form a helix-bend-helix structure at the membrane surface. researchgate.net Simulations of other AMPs have indicated that an initial aggregation step can help position the peptides in a favorable conformation for insertion into the membrane's hydrophobic core. researchgate.net
The stability of the peptide's structure, particularly its α-helical conformation, is crucial for its function. The "Rana box," a cyclic domain stabilized by a disulfide bridge found at the C-terminus of many ranatuerins, has been a subject of such investigations. mdpi.comnih.gov Computational and experimental studies on Ranatuerin-2PLx and its truncated analogue (lacking the Rana box) demonstrated that this domain is essential for maintaining the full biological potency of the peptide. nih.gov Circular Dichroism (CD) spectroscopy, often complemented by structural modeling, showed that while the peptide could still form an α-helix in a membrane-mimicking environment without the Rana box, its antimicrobial activity was markedly decreased. nih.gov These theoretical and computational investigations are vital for understanding how factors like primary sequence, post-translational modifications, and environmental conditions dictate the stability and aggregation behavior of this compound, ultimately impacting its therapeutic potential.
Phylogenetic and Evolutionary Context of Ranatuerin Peptides
Comparative Sequence Analysis for Evolutionary Relationships
The evolutionary relationships of ranatuerin peptides, including Ranatuerin-3, are elucidated through comparative analysis of their amino acid sequences. These peptides are gene-encoded and produced as precursor proteins which typically consist of a signal peptide, an acidic pro-region, and the C-terminal mature peptide core.ac.uk. While the signal and pro-regions often show remarkable conservation, the mature peptide sequences are highly variable, even among closely related species core.ac.ukresearchgate.net. This variability in the mature peptide is a key tool for phylogenetic analysis google.comnih.gov.
This compound is a member of the ranatuerin-2 (B1576050) family, characterized by a C-terminal cyclic hexapeptide domain formed by a disulfide bridge between two cysteine residues google.com. Its specific amino acid sequence is GFLDIINKLGKTFAGHMLDKIKCTIGTCPPSP oup.com. Analysis of ranatuerin-2 family sequences from various North American frogs has been used to construct phylogenetic trees, providing insights that complement taxonomic classifications based on morphology and mitochondrial DNA core.ac.uknih.gov. For instance, cladistic analyses based on the sequences of ranatuerin-2 peptides offer some support for the division of North American ranid frogs into the genera Rana and Lithobates core.ac.uk.
The table below presents the amino acid sequence of this compound alongside other selected ranatuerin peptides from different frog species to illustrate the sequence variations used in phylogenetic studies.
| Peptide Name | Species of Origin | Sequence | Citation |
| This compound (Ranatuerin-2CBc) | Lithobates catesbeianus | GFLDIINKLGKTFAGHMLDKIKCTIGTCPPSP | oup.com |
| Ranatuerin-2Lb | Rana luteiventris | GFLGLLNDLGKIFAGLMSKIKCKITGCP | uniprot.org |
| Ranatuerin-2SKa | Rana sakuraii | GLLDAIKDTAQNLFANVLDKIKCKFTKC | dbaasp.org |
| Ranatuerin-4 | Lithobates catesbeianus | FLPFIARLAASKVFPALFCKVTKQC |
This table is interactive. Click on the headers to sort the data.
Divergence and Conservation of Ranatuerin Sequences Across Species
The ranatuerin peptide family showcases a classic evolutionary pattern of conservation and divergence. The primary structures of mature ranatuerin-2 peptides are generally poorly conserved across different species, exhibiting numerous amino acid substitutions and deletions core.ac.uk. However, certain structural motifs are conserved, most notably the cysteine residues that form the C-terminal "Rana box" disulfide loop, which is crucial for the peptide's structure google.com.
This compound, isolated from Lithobates catesbeianus, shares its lineage with a diverse array of ranatuerin peptides found in other North American and Eurasian frogs core.ac.ukmdpi.com. The divergence in amino acid sequences is thought to be driven by positive selection, reflecting an evolutionary arms race where frogs continuously adapt their chemical defenses to a changing spectrum of local pathogens oregonstate.edu. This high degree of sequence variation, or hypervariability, is a hallmark of many antimicrobial peptide families and suggests that each species has evolved a unique cocktail of peptides optimized for its specific ecological niche nih.gov.
Conversely, the precursor regions of the ranatuerin genes are often highly conserved core.ac.uk. This conservation is essential for the proper processing and secretion of the mature, active peptide. A study on L. catesbeiana tadpoles identified a transcript (HP8) that encodes a mature peptide identical to Ranatuerin-3RC but possesses a distinct prepro-sequence, indicating that mechanisms like alternative splicing contribute to the diversity of these peptides even within a single species nih.govresearchgate.net. This finding underscores that both gene duplication and alternative splicing are key evolutionary mechanisms for generating AMP diversity nih.gov.
| Peptide Name | Sequence | Conserved Cysteines |
| This compound | GFLDIINKLGKTFAGHMLDKIKC TIGTC PPSP | Yes |
| Ranatuerin-2Lb | GFLGLLNDLGKIFAGLMSKIKC KITGC P | Yes |
This table is interactive. Note the conserved positions of the Cysteine (C) residues.
Role of Ranatuerin Peptides in Amphibian Innate Immune System Evolution
Antimicrobial peptides (AMPs) like the ranatuerins are fundamental components of the amphibian innate immune system, representing an ancient and essential first line of defense against a wide array of pathogens including bacteria, fungi, and viruses nih.govmdpi.commdpi.com. The skin, a permeable and vulnerable barrier in the moist environments amphibians inhabit, is protected by a potent chemical shield of secreted AMPs mdpi.com.
The evolution of the ranatuerin family is intrinsically linked to the evolution of amphibian innate immunity. The immense diversity of these peptides, driven by mechanisms such as gene duplication, positive selection, and alternative splicing, allows for a broad and adaptable defense system oregonstate.edunih.govnih.gov. This molecular diversity is believed to enhance the host's ability to combat a wide and ever-changing range of microbial threats nih.gov. The presence of multiple, structurally distinct peptides like this compound within a single species suggests that these peptides may act synergistically or have different microbial targets, providing a more robust defense than a single compound could offer.
The expression of these peptides can also be developmentally regulated. In Lithobates catesbeianus, for example, the expression of some AMPs is not detected or is at very low levels in premetamorphic tadpoles but increases significantly during and after metamorphosis oup.com. This developmental shift in chemical defenses corresponds with the transition from an aquatic to a terrestrial environment and the maturation of the adaptive immune system, highlighting the critical role of these innate immune peptides throughout the amphibian life cycle oup.comnih.gov. The study of ranatuerins, therefore, not only provides insight into peptide evolution but also into the broader evolutionary strategies of host defense in vertebrates frontiersin.org.
Research Gaps and Future Perspectives in Ranatuerin 3 Studies
Unexplored Biological Activities and Therapeutic Potential
While Ranatuerin-3 and its related peptides, such as Ranatuerin-2 (B1576050), have been shown to possess broad-spectrum antibacterial activity and some anticancer properties, the full extent of their biological activities remains largely unknown. researchgate.netnih.gov
Key Research Gaps:
Antiviral and Antifungal Specificity: The specific spectrum of viral and fungal pathogens susceptible to this compound has not been comprehensively investigated.
Immunomodulatory Effects: The potential for this compound to modulate the host immune response is a significant unexplored area. Many antimicrobial peptides are known to have immunomodulatory functions, which can be crucial for their therapeutic efficacy. mdpi.com
Anti-inflammatory Properties: The ability of this compound to suppress inflammatory responses, a common feature of some AMPs, has not been evaluated.
Wound Healing Potential: The role of this compound in promoting tissue regeneration and wound healing is another promising but unexamined area.
Synergistic Activity: The potential for this compound to act synergistically with conventional antibiotics or other therapeutic agents to combat resistant pathogens is a critical area for future studies.
Future Perspectives:
Future research should focus on systematic screening of this compound against a wider range of pathogens, including clinically relevant drug-resistant strains. Investigations into its immunomodulatory and anti-inflammatory activities could reveal dual-action therapeutic potential. Moreover, exploring its efficacy in models of wound healing could open new avenues for topical applications.
Advanced Structural Characterization using NMR or X-ray Crystallography
A detailed, high-resolution three-dimensional structure of this compound is essential for a comprehensive understanding of its mechanism of action and for rational drug design. While predictive models based on primary sequences exist, empirical structural data is lacking. nih.gov
Key Research Gaps:
High-Resolution 3D Structure: There is a lack of experimentally determined structures of this compound obtained through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography. mdpi.com
Conformational Changes: The structural changes that this compound undergoes upon interaction with microbial membranes or other biological targets are not understood.
Structure-Function Relationship of the "Rana Box": The precise function of the conserved "Rana box," a cyclic domain found in many ranatuerin peptides, remains ambiguous and requires detailed structural elucidation to understand its contribution to biological activity. nih.govmdpi.com
Future Perspectives:
Employing NMR spectroscopy can provide insights into the peptide's structure and dynamics in solution and in membrane-mimicking environments. bu.edu X-ray crystallography, although challenging for peptides, could yield a high-resolution atomic model, which would be invaluable for computational modeling and the design of more potent analogs. nih.govcreative-proteomics.comkbdna.com Determining the structure of this compound in complex with its targets would provide critical information for understanding its mechanism of action.
Development of Enhanced this compound Analogs with Optimized Properties
While native peptides provide a starting point, the development of synthetic analogs with improved activity, stability, and reduced toxicity is a crucial step towards therapeutic application. mdpi.comfrontiersin.org
Key Research Gaps:
Systematic Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies to identify the key residues and structural motifs responsible for this compound's antimicrobial and anticancer activities are needed.
Optimization of Physicochemical Properties: There is a need to systematically modify the charge, hydrophobicity, and amphipathicity of this compound to enhance its therapeutic index.
Improved Stability and Delivery: The susceptibility of this compound to proteolytic degradation and its delivery to target sites are significant hurdles that need to be addressed through analog design and formulation strategies. preprints.org
Future Perspectives:
Future efforts should focus on the rational design of this compound analogs. mdpi.com This can involve amino acid substitutions to increase cationicity and optimize hydrophobicity, as demonstrated with analogs of other ranatuerin peptides like Ranatuerin-2AW, where the variant [Lys4,19, Leu20]R2AW(1-22)-NH2 showed significantly improved antibacterial and anticancer activities. mdpi.com Truncation of the peptide to identify the minimal active sequence and modifications to enhance stability, such as D-amino acid substitution or cyclization, should also be explored. nih.gov
Integration of Omics Data for Systems-Level Understanding
To fully grasp the biological impact of this compound, a systems-level approach integrating various "omics" data is necessary. nih.gov This can provide a holistic view of the cellular and molecular responses to the peptide. frontiersin.orgfrontiersin.org
Key Research Gaps:
Transcriptomic and Proteomic Responses: The global changes in gene and protein expression in both microbial and host cells upon treatment with this compound have not been studied.
Metabolomic Profiling: The impact of this compound on the metabolic pathways of target organisms is unknown.
Lack of Integrated Multi-Omics Analysis: A comprehensive understanding requires the integration of genomics, transcriptomics, proteomics, and metabolomics data to construct a complete picture of the peptide's mechanism of action and its effects on biological systems. researchgate.net
Future Perspectives:
Future research should employ high-throughput omics technologies to analyze the response of pathogens and host cells to this compound. mdpi-res.com Transcriptomic and proteomic analyses can identify the cellular pathways affected by the peptide, while metabolomics can reveal metabolic vulnerabilities. Integrating these datasets will facilitate the construction of network models to understand the complex interactions and predict off-target effects, ultimately guiding the development of more specific and effective therapies. nih.gov
Translational Research Directions in Bio-Inspired Drug Development
Bridging the gap between promising preclinical findings and clinical applications is a major challenge in drug development. pharmafeatures.comdndi.org For this compound, a clear translational research pathway needs to be established.
Key Research Gaps:
In Vivo Efficacy and Pharmacokinetics: While some in vivo studies have been conducted on related peptides, the efficacy, distribution, metabolism, and excretion of this compound in relevant animal models of infection or cancer are yet to be determined. nih.govmdpi.com
Biomarker Development: Identifying reliable biomarkers to monitor the therapeutic response and potential toxicity of this compound is essential for clinical trial design. dndi.orgyoutube.com
Formulation and Delivery Systems: Research into effective formulations to protect the peptide from degradation and deliver it to the site of action is in its infancy. preprints.org
Future Perspectives:
A focused translational research program should be initiated, starting with robust preclinical testing in appropriate animal models to establish proof-of-concept for specific disease indications. pharmafeatures.com This should be followed by detailed pharmacokinetic and pharmacodynamic studies. The development of targeted delivery systems, such as nanoparticle encapsulation, could enhance the therapeutic potential of this compound. preprints.org Furthermore, a "reverse translation" approach, where clinical observations inform further preclinical research, should be adopted to refine therapeutic strategies. pharmafeatures.comyoutube.com
Q & A
Q. What methodologies are recommended for characterizing the structural and functional properties of Ranatuerin-3 in vitro?
To ensure rigorous characterization, employ techniques such as nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and circular dichroism (CD) spectroscopy to analyze secondary structure. Experimental protocols must include detailed descriptions of sample preparation, instrumentation parameters, and validation against reference standards to ensure reproducibility .
Q. How can researchers ensure experimental reproducibility when investigating this compound’s bioactivity?
Reproducibility requires transparent reporting of protocols, including buffer compositions, temperature/pH conditions, and cell lines used. Follow guidelines for documenting negative controls, replicate experiments, and statistical power calculations. Pre-registering study designs and sharing raw data in supplementary materials can mitigate variability .
Q. What statistical approaches are most appropriate for validating dose-response relationships in this compound studies?
Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC₅₀/IC₅₀ values. Pair these with ANOVA for inter-group comparisons and bootstrap resampling to assess confidence intervals. Ensure assumptions of normality and homogeneity of variance are tested and reported .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values) for this compound across studies?
Conduct systematic meta-analyses to identify sources of heterogeneity, such as differences in assay conditions (e.g., ATP concentrations in kinase assays) or batch-to-batch variability in compound synthesis. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and apply the FINER criteria to evaluate study feasibility and relevance .
Q. How should researchers design experiments to elucidate this compound’s interactions with non-canonical cellular targets?
Combine affinity purification mass spectrometry (AP-MS) with computational docking simulations to identify potential off-target interactions. Validate hits using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). Include kinetic analyses to distinguish direct binding from indirect effects .
What frameworks are critical for developing hypothesis-driven research questions on this compound’s therapeutic potential?
Apply the PICO framework (Population/Problem, Intervention, Comparison, Outcome) to define scope, e.g., “Does this compound (intervention) reduce inflammation (outcome) in macrophage models (population) compared to dexamethasone (comparison)?” Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practical and ethical alignment .
Q. How can multi-omics data be integrated to study this compound’s mechanism of action in complex biological systems?
Leverage transcriptomic (RNA-seq), proteomic (LC-MS/MS), and metabolomic (NMR/GC-MS) datasets to construct interaction networks. Use pathway enrichment tools (e.g., DAVID, Metascape) and machine learning models to prioritize key nodes. Validate hypotheses with CRISPR-Cas9 knockouts or pharmacological inhibitors .
Q. What challenges arise in comparative studies of this compound and its structural analogs, and how can they be mitigated?
Analog studies require rigorous characterization of purity (>95% by HPLC) and stereochemical consistency. Use molecular dynamics simulations to predict structural flexibility and binding kinetics. Address potency discrepancies by standardizing assay conditions (e.g., ionic strength, co-factor availability) and applying multivariate regression to isolate contributing factors .
Methodological Considerations
- Data Contradiction Analysis : When conflicting data emerge, employ triangulation by cross-referencing results across independent methodologies (e.g., in vitro vs. in vivo models) and consult systematic reviews to contextualize findings .
- Ethical and Reporting Standards : Adhere to journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental transparency, including raw data deposition and detailed supplementary protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
